molecular formula C15H20FNO2S B2469028 (R)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate CAS No. 1289585-20-1

(R)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate

Cat. No.: B2469028
CAS No.: 1289585-20-1
M. Wt: 297.39
InChI Key: AUGONQZUUQXPDK-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H20FNO2S It is a pyrrolidine derivative featuring a tert-butyl ester group and a 4-fluorophenylthio substituent

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Fluorophenylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with 4-fluorothiophenol.

    Esterification: The final step is the esterification of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 4-fluorophenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of new materials with specific properties.

    Biological Studies: The compound can be used to study the effects of fluorinated and sulfur-containing groups in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((4-bromophenyl)thio)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((4-methylphenyl)thio)pyrrolidine-1-carboxylate

Uniqueness

®-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

tert-butyl (3R)-3-(4-fluorophenyl)sulfanylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGONQZUUQXPDK-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.